7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that has been identified as an endogenous substance in rat brain and may have physiological roles, particularly influencing the behavior of mice after peripheral injection . This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carbox
Scientific Research Applications
Synthesis and Enantiopurity
One key application of 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogues is in the synthesis of enantiopure compounds. For instance, enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a component useful in the synthesis of modulators of nuclear receptors, was synthesized with high enantiopurity using a dynamic kinetic hydrolysis method (Forró et al., 2016).
Biologically Active Compounds
This compound also plays a role in the synthesis of biologically active compounds. Brominated 1,2,3,4-tetrahydroisoquinolines, derived from the red alga Rhodomela confervoides, were synthesized using similar compounds as starting materials. These compounds show potential in various biological activities (Ma et al., 2007).
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as efficacious and safe drugs for diabetes (Azukizawa et al., 2008).
Mechanism of Action
Target of Action
It is known that isoquinoline derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that isoquinoline derivatives can interact with their targets to exert biological activities .
Biochemical Pathways
Isoquinoline derivatives are known to impact various biochemical pathways .
Result of Action
Isoquinoline derivatives are known to exert diverse biological activities .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the synthesis and metabolism of neurotransmitters, potentially affecting neurological functions . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, it can influence enzyme activity by acting as a competitive or non-competitive inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell.
properties
IUPAC Name |
7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-10-4-6-2-8(11(14)15)12-5-7(6)3-9(10)13/h3-4,8,12-13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDSVFTUSBMMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539790 | |
Record name | 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76824-93-6 | |
Record name | 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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